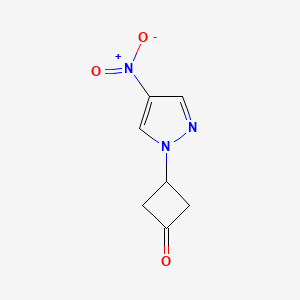

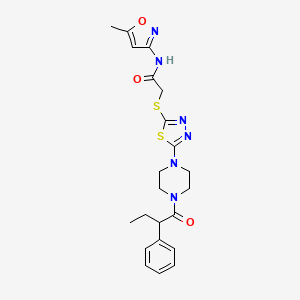

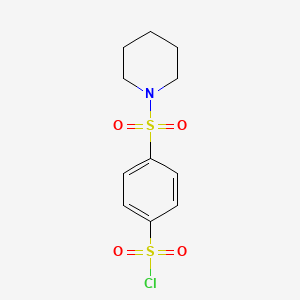

1-benzyl-3-chloro-5-(morpholinocarbonyl)-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-chloro-5-(morpholinocarbonyl)-2(1H)-pyridinone (BMC-P) is a novel organic compound with potential applications in a variety of fields. BMC-P is an example of a morpholinocarbonyl compound, which is a type of heterocyclic compound containing a morpholine ring and a carbonyl group. BMC-P is of particular interest due to its unique structure and potential uses in scientific research.

Scientific Research Applications

Synthesis and Characterization

A study by Amirnasr et al. (2002) involved the synthesis and characterization of a series of complexes, focusing on the intermolecular interactions and structural analysis through X-ray crystallography. This research highlights the intricate relationships between molecular structures and their potential applications in various chemical contexts Amirnasr, M., Schenk, K., & Meghdadi, S. (2002).

Chemical Reactions and Mechanisms

Butz and Vilsmaier (1993) explored the functionalized chloroenamines in aminocyclopropane synthesis, demonstrating the versatility of morpholino-chlorotetrahydro-N-methyl-pyridine in generating a mixture of azabicyclo[3.1.0]hexane diastereomers. This study contributes to the understanding of complex reaction mechanisms and the synthesis of cyclic compounds Butz, V., & Vilsmaier, E. (1993).

Photoluminescence Studies

Vogler and Kunkely (1986) demonstrated the photoluminescence of tetrameric copper(I) iodide complexes in solution, where the involvement of morpholine (among other ligands) plays a role in the red emission properties of these complexes. Such studies are crucial for the development of photoluminescent materials with potential applications in sensing and imaging Vogler, A., & Kunkely, H. (1986).

Novel Compound Synthesis

Morales-Salazar et al. (2022) reported the synthesis of a new polyheterocyclic compound, incorporating morpholino groups, via an innovative one-pot process. This research underscores the potential of such compounds in pharmaceutical chemistry and materials science Morales-Salazar, I., Rincón-Guevara, M. A., González-Zamora, E., & Islas-Jácome, A. (2022).

Insecticide Development

Bakhite et al. (2014) synthesized pyridine derivatives, including morpholino-substituted compounds, to evaluate their insecticidal activity against the cowpea aphid. Their findings contribute to the development of new, more effective insecticides Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M., & Abdel-Raheem, S. A. (2014).

properties

IUPAC Name |

1-benzyl-3-chloro-5-(morpholine-4-carbonyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c18-15-10-14(16(21)19-6-8-23-9-7-19)12-20(17(15)22)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLKTJHKHXZHSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2954338.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-fluorophenyl)oxalamide](/img/structure/B2954345.png)

![N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2954346.png)

![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B2954353.png)

![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2954359.png)